molecular formula C22H25N3O2 B12215413 (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B12215413
M. Wt: 363.5 g/mol
InChI Key: USEKDBVHJWGNOF-UHFFFAOYSA-N
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Description

This compound features a methanone core linking a 2,3-dimethylindole moiety to a 4-(4-methoxyphenyl)piperazine group. Such structural attributes position it within a class of bioactive molecules targeting neurological or parasitic diseases .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O2/c1-15-16(2)23-21-9-4-17(14-20(15)21)22(26)25-12-10-24(11-13-25)18-5-7-19(27-3)8-6-18/h4-9,14,23H,10-13H2,1-3H3

InChI Key

USEKDBVHJWGNOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent .

The final step involves the coupling of the indole and piperazine derivatives through a condensation reaction. This can be achieved by reacting the indole derivative with the piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Piperazine Substituents

  • (2,3-Dimethyl-1H-indol-5-yl)[4-(2,3-Dimethylphenyl)piperazin-1-yl]methanone (): Replacing the 4-methoxyphenyl with a 2,3-dimethylphenyl group introduces steric bulk and reduced polarity.
  • Thiophen-2-yl[4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl]methanone (Compound 21, ): The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability but possibly reducing solubility. Compared to the methoxy group, this substitution may shift activity toward targets like sigma receptors or monoamine transporters .
  • The furan ring, less aromatic than indole, may reduce π-π stacking interactions in hydrophobic binding pockets .

Core Heterocycle Modifications

  • (4-(4-Methoxyphenyl)piperazin-1-yl)(9-Methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (Compound 7d, ): Replacing dimethylindole with a pyridoindole scaffold improved anti-parasitic activity (5x potency against Leishmania donovani). The pyridine nitrogen may engage in additional dipole interactions, enhancing target binding .
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-Methyl-1H-indol-3-yl)ethanone (): The ethanone linker increases conformational flexibility compared to methanone. The benzhydryl group’s bulkiness may limit blood-brain barrier penetration but improve peripheral target engagement .

Linker and Functional Group Differences

  • The ethylpyrazole adds steric hindrance, which may compromise binding to compact active sites .

Biological Activity

(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a complex structure that includes an indole moiety and a piperazine ring. Its molecular formula is C20H24N4O2, and it features several functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference Compound
HCT-1161.9Doxorubicin (3.23)
MCF-72.3Doxorubicin (3.23)

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through various pathways, including the modulation of signaling pathways involved in cancer progression .

Neuropharmacological Effects

Compounds containing piperazine and indole structures have been investigated for their neuropharmacological effects. Specifically, studies have indicated that such compounds can exhibit antidepressant and anxiolytic properties. The mechanism may involve the modulation of serotonin receptors, which are critical in regulating mood and anxiety .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of indole derivatives. Research has shown that certain analogs possess activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood regulation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or proliferation.
  • Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of indole-based compounds in preclinical models:

  • A study evaluating a related compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with its IC50 values against HCT-116 cells .
  • Another investigation into its neuropharmacological effects revealed improved behavioral outcomes in animal models of depression following treatment with similar compounds .

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